2-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one
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Overview
Description
2-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
The synthesis of 2-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under acidic or basic conditions.
Formation of the triazole ring: This step typically involves the cyclization of a hydrazine derivative with a suitable electrophile, such as an aldehyde or ketone, under acidic or basic conditions.
Formation of the pyridazine ring: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with an appropriate dicarbonyl compound under acidic or basic conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: This compound can undergo substitution reactions with suitable nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic conditions, appropriate solvents, and suitable catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one has a wide range of scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Medicine: This compound may have potential therapeutic applications, such as serving as a lead compound for the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 2-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The exact mechanism of action may vary depending on the specific application and context. For example, in a biological context, this compound may interact with specific enzymes or receptors, modulating their activity and leading to specific cellular responses.
Comparison with Similar Compounds
2-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring structure but differ in the presence of a thiadiazine ring instead of a pyridazine ring.
1,2,4-Triazolo[4,3-b][1,3,4]thiadiazoles: These compounds share a similar triazole ring structure but differ in the presence of a thiadiazole ring instead of a pyridazine ring.
1,2,4-Triazolo[4,3-b][1,3,4]oxadiazoles: These compounds share a similar triazole ring structure but differ in the presence of an oxadiazole ring instead of a pyridazine ring.
Properties
IUPAC Name |
2-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O4/c1-4-33-19-11-9-17(13-20(19)32-3)23-25-22(34-28-23)14-29-24(31)30-21(27-29)12-10-18(26-30)16-7-5-15(2)6-8-16/h5-13H,4,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTRIPIBWUJBPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=C(C=C5)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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